[1-(4-Methoxyphenyl)ethyl](prop-2-EN-1-YL)amine
Description
1-(4-Methoxyphenyl)ethylamine (CAS CID 4717987) is a secondary amine derivative featuring a 4-methoxyphenyl group and a propenyl (allyl) substituent. Its molecular formula is C₁₁H₁₅NO (MW 179.24), with the SMILES notation COC1=CC=C(C=C1)CNCC=C . The InChIKey RWUUVIFIVMIGJA-UHFFFAOYSA-N confirms its stereochemical uniqueness .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-4-9-13-10(2)11-5-7-12(14-3)8-6-11/h4-8,10,13H,1,9H2,2-3H3 |
InChI Key |
OYQCKGKVYUWEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC=C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Allyl Group Incorporation
This method adapts the catalytic hydrogenation process used for (S)-(-)-1-(4-methoxyphenyl)ethylamine:
- Schiff Base Formation :
React 4-methoxyacetophenone with allylamine (prop-2-en-1-amine) in toluene using p-toluenesulfonic acid catalyst at reflux (110-115°C) with azeotropic water removal.
- Asymmetric Reduction :
Hydrogenate the imine intermediate using 10% Pd/C under H₂ atmosphere (35-40°C) in ethyl acetate.
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5-7% Pd/C | |
| Reaction Time | 8-12 hrs | |
| Optical Purity | >99% (chiral HPLC) |
Alkylation of Primary Amine
Based on the synthesis of (1R)-1-(2-ethyl-4-methoxyphenyl)propan-1-amine:
1-(4-Methoxyphenyl)ethylamine + CH₂=CHCH₂Br → Target Compound
Enzymatic Resolution
Adapting the enzymatic processes from:
- Synthesize racemic 1-(4-methoxyphenyl)ethylamine
- Use lipase-mediated kinetic resolution (e.g., CAL-B) in organic solvent
- Separate enantiomers via column chromatography
| Metric | Value (Analogous System) | Source |
|---|---|---|
| Enantiomeric Excess | 98-99% | |
| Yield | 40-45% per cycle |
Critical Analysis of Synthetic Challenges
- Steric Effects : The allyl group creates steric hindrance during hydrogenation steps, requiring optimized catalyst systems
- Thermal Stability : Thermal decomposition observed above 150°C during salt formation steps
- Purification : Target compound's polarity (logP ≈ 2.1 predicted) necessitates mixed solvent recrystallization systems
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Methoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. It has shown promise in preliminary studies as a potential therapeutic agent for certain diseases.
Medicine: In the field of medicine, 1-(4-Methoxyphenyl)ethylamine is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further research in pharmacology.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Diversity
Key structural analogs differ in substituents on the amine nitrogen or phenyl ring. Below is a comparative analysis:
| Compound | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| 1-(4-Methoxyphenyl)ethylamine | C₁₁H₁₅NO | Propenyl, 4-methoxyphenyl | Unsaturated allyl chain enhances reactivity (e.g., Michael addition) . |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | Ethyl, 4-methoxyphenyl | Ethyl group increases hydrophobicity; used as mebeverine intermediate . |
| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | C₁₁H₁₇NO | Methyl, 4-methoxyphenyl | Branched methyl group reduces steric hindrance; MW 179.26 . |
| 1-(4-Ethylphenyl)-2-methylpropan-1-amine | C₁₂H₁₉N | 4-Ethylphenyl, methyl | Ethylphenyl substituent decreases electron density; CAS 853724-04-6 . |
| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-... | C₁₉H₁₅Cl₃N₂O₂ | Chlorophenyl, trifluoromethyl | Trifluoromethyl and chloro groups enhance electronegativity . |
Physicochemical Properties
- Melting Points: Propenyl derivatives are typically liquids (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-amine is liquid at RT ), whereas polar analogs like 2-((4-methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one exhibit higher melting points (149–151°C) due to sulfonyl groups .
- Hydrogen Bonding : The propenyl chain reduces hydrogen-bonding capacity compared to hydroxyl or sulfonyl-containing analogs, affecting solubility in polar solvents .
Biological Activity
1-(4-Methoxyphenyl)ethylamine, a substituted phenethylamine, is characterized by a methoxy group attached to a phenyl ring, linked to an ethyl chain and an allylic amine group. This unique structure influences its biological activity, particularly in neuroactivity and potential therapeutic applications.
The presence of the methoxy group enhances the compound's lipophilicity, which may facilitate its ability to cross biological membranes and interact with various biological targets. The amine group can undergo protonation in acidic conditions, leading to the formation of ammonium salts, while the allylic position may participate in electrophilic addition reactions or undergo oxidation.
Biological Activity Overview
Research indicates that compounds similar to 1-(4-Methoxyphenyl)ethylamine exhibit various biological activities. Notably, predictive models suggest interactions with multiple biological pathways, including neurotransmitter modulation and metabolic processes. The following sections provide detailed insights into its biological activities.
Neuroactivity
The compound's structure suggests a potential affinity for certain receptors in the central nervous system (CNS). The methoxy substitution is often associated with increased receptor interaction, which could lead to applications in treating neurological disorders.
Table 1: Potential Biological Targets of 1-(4-Methoxyphenyl)ethylamine
| Target Type | Interaction Type | Potential Effects |
|---|---|---|
| Neurotransmitter Receptors | Modulation | Altered neurotransmission |
| Enzymes | Inhibition/Activation | Impact on metabolic processes |
| GPCRs | Agonism/Antagonism | Modulation of signaling pathways |
Case Studies and Research Findings
Several studies have explored the pharmacological profile of 1-(4-Methoxyphenyl)ethylamine:
- Neurotransmitter Interaction Studies : Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have indicated that this compound may interact with neurotransmitter receptors, suggesting its potential use in neuropharmacology.
- Metabolic Pathway Analysis : Studies have shown that compounds with similar structures can influence metabolic pathways, indicating that 1-(4-Methoxyphenyl)ethylamine may also play a role in metabolic regulation.
- Toxicological Profiling : The ToxCast database has been utilized to evaluate the compound's safety profile across various biological assays, assessing its potential toxicity and environmental impact.
Synthesis and Derivatives
The synthesis of 1-(4-Methoxyphenyl)ethylamine can be achieved through several methods involving readily available starting materials. The development of efficient synthetic routes is crucial for producing this compound for research and therapeutic purposes.
Table 2: Synthesis Methods
| Method Description | Yield (%) | Notes |
|---|---|---|
| Reaction of 4-methoxyphenylacetone with allylamine | 85 | High yield with minimal by-products |
| N-Alkylation of 4-methoxyphenyl ethylamine | 75 | Requires careful control of reaction conditions |
Q & A
Q. What are the established synthesis routes for 1-(4-Methoxyphenyl)ethylamine?
The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed aldol reaction between 4-methoxybenzaldehyde and a prop-2-en-1-amine derivative. This method yields the target compound through dehydration and imine formation . Alternatively, phase-transfer catalysis (PTC) using polyethylene glycol (PEG-400) or Aliquate-336 improves reaction efficiency in biphasic systems, as demonstrated in analogous amine syntheses .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard. Refinement via SHELXL (a widely used program for small-molecule crystallography) provides precise bond lengths, angles, and torsional parameters . Complementary techniques include:
- NMR spectroscopy : Distinct signals for the methoxyphenyl (δ 3.7–3.9 ppm, singlet) and allylamine (δ 5.2–5.8 ppm, multiplet) groups .
- High-resolution mass spectrometry (HRMS) : Molecular ion peaks matching the theoretical m/z (e.g., calculated for C₁₁H₁₅NO: 177.1154) .
Q. What are the key physicochemical properties critical for experimental design?
- Molecular weight : 179.26 g/mol (theoretical) .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water, necessitating solvent optimization for biological assays .
- Stability : Susceptible to oxidation at the allylic amine group; storage under inert atmosphere (N₂/Ar) at –20°C is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst selection : Phase-transfer catalysts (e.g., Aliquate-336) enhance reaction rates in biphasic systems by stabilizing intermediates .
- Solvent systems : Ethanol/water mixtures (80:20 v/v) improve Claisen-Schmidt condensation efficiency by balancing solubility and dehydration .
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., over-oxidation) while ensuring complete imine formation .
Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Assay validation : Replicate studies using standardized cell lines (e.g., RAW264.7 for inflammation) and controls (e.g., dexamethasone for anti-inflammatory activity) .
- Structural analogs : Compare bioactivity with derivatives lacking the methoxyphenyl or allylamine groups to isolate pharmacophores .
- Dose-response analysis : Perform IC₅₀/EC₅₀ studies to differentiate therapeutic vs. cytotoxic effects .
Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., MAPK) or GPCRs implicated in inflammation .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .
Q. How does this compound serve as an intermediate in heterocyclic synthesis?
The allylamine group undergoes cycloaddition reactions (e.g., with nitriles) to form pyrimidines or imidazoles. For example, condensation with guanidine nitrate yields pyrimidin-2-amines, which exhibit antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
